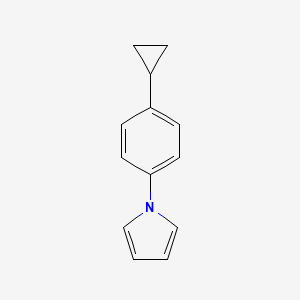![molecular formula C32H20N2O4S4 B14123933 Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile is a complex organic compound characterized by the presence of four hydroxyphenyl groups attached to a central benzene ring, with sulfanyl and dicarbonitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxythiophenol with benzene-1,4-dicarbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
化学反応の分析
Types of Reactions
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The dicarbonitrile groups can be reduced to amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including sensors and catalysts
作用機序
The mechanism of action of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. The dicarbonitrile groups can interact with nucleophiles, leading to various biochemical pathways .
類似化合物との比較
Similar Compounds
Tetrakis(4-hydroxyphenyl)porphyrin: Similar in having hydroxyphenyl groups but differs in the central core structure.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in having a tetrakis-substituted benzene core but with carboxyphenyl groups instead of hydroxyphenyl and sulfanyl groups
特性
分子式 |
C32H20N2O4S4 |
|---|---|
分子量 |
624.8 g/mol |
IUPAC名 |
2,3,5,6-tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16,35-38H |
InChIキー |
NBTDAYMVACKKLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)O)C#N)SC4=CC=C(C=C4)O)SC5=CC=C(C=C5)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123865.png)
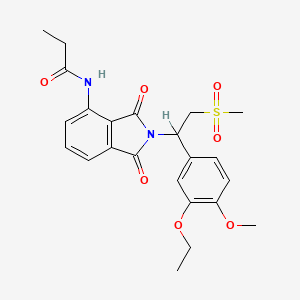


![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
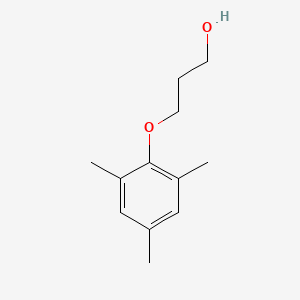
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![N-(2-bromo-4-methylphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123905.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)

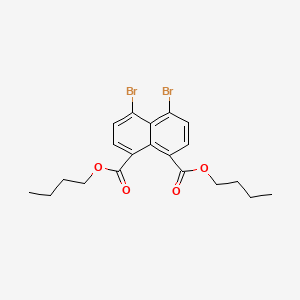
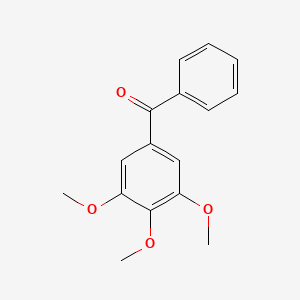
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
